![molecular formula C16H15ClN4OS B2678572 N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide CAS No. 851980-32-0](/img/structure/B2678572.png)
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of this compound and its derivatives has been evaluated in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesized compounds were in good agreement with elemental and spectral data .Molecular Structure Analysis
The molecular weight of “N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide” is 346.83. The empirical formula is C9H7ClN2OS . The SMILES string representation is O=C ©NC1=NC (C=C2)=C (C=C2Cl)S1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the literature . For example, the synthesis of 6-chloro- N - (6-substituted [1,2,4]triazolo [3,4- b ] [1,3,4]thiadiazol-3-yl) benzo [ d ]thiazol-2-amine was reported .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, such as N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide, have been researched for their application as corrosion inhibitors. Studies on similar compounds demonstrate their effectiveness in inhibiting steel corrosion in acidic environments, suggesting potential applications in industrial corrosion protection. These inhibitors function through both physical and chemical adsorption on surfaces (Hu et al., 2016).
Fluorescence Imaging and Detection
Another important application is in fluorescence imaging and detection. A study on a similar Schiff base compound reported its use as a "turn-on" fluorescent and chromogenic probe for CN− detection. The compound displayed significant fluorescence increase upon interaction with CN−, demonstrating its potential in clinical diagnostics and living cell imaging (Xu et al., 2017).
Anti-Inflammatory Activity
Benzothiazole derivatives have also shown potential in anti-inflammatory applications. A study focusing on a series of benzothiazole-based Mannich bases evaluated their in vitro anti-inflammatory activities. Some of these compounds displayed significant anti-inflammatory properties, indicating their therapeutic potential (Rathi et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21(2)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCSWHMLMLAINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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